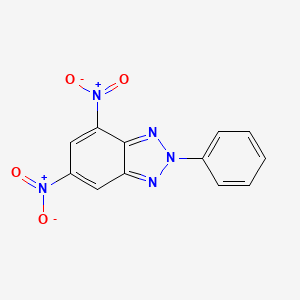
Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate is an organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a cyano group, a phenyl group, and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-methyl-3-phenylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile derivative in the presence of a base to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-4-methyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3,3-diphenylprop-2-enoate: This compound has a similar structure but with two phenyl groups instead of one.
Methyl 2-cyano-4-methyl-3-phenylpent-2-enoate: This is the compound , known for its unique combination of functional groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which gives it distinct reactivity and applications. Its combination of a cyano group, phenyl group, and ester functional group makes it versatile in various chemical reactions and research applications .
Properties
CAS No. |
13434-44-1 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-cyano-4-methyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-10(2)13(11-7-5-4-6-8-11)12(9-15)14(16)17-3/h4-8,10H,1-3H3 |
InChI Key |
WPFKKKZBXIJZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C#N)C(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


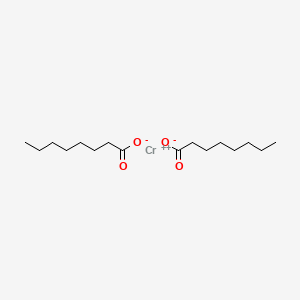

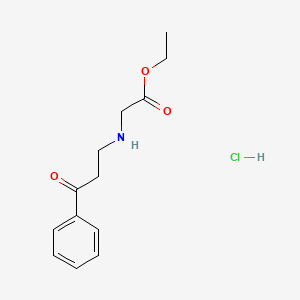
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
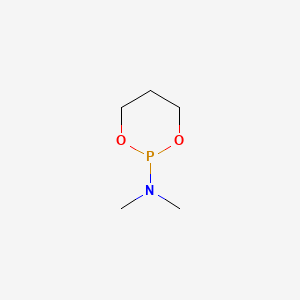


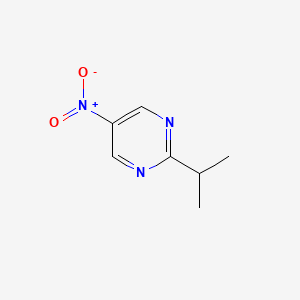

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

